Pancracine

Description

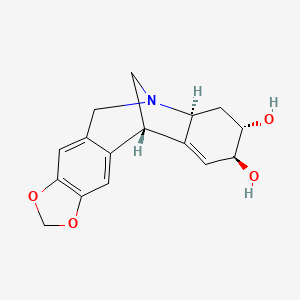

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(1S,13S,15S,16S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene-15,16-diol |

InChI |

InChI=1S/C16H17NO4/c18-13-2-10-11-6-17(12(10)4-14(13)19)5-8-1-15-16(3-9(8)11)21-7-20-15/h1-3,11-14,18-19H,4-7H2/t11-,12-,13-,14-/m0/s1 |

InChI Key |

JKZMYBLUKAMPKM-XUXIUFHCSA-N |

SMILES |

C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](C=C2[C@H]1N3C[C@H]2C4=CC5=C(C=C4C3)OCO5)O)O |

Canonical SMILES |

C1C(C(C=C2C1N3CC2C4=CC5=C(C=C4C3)OCO5)O)O |

Synonyms |

pancracine |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Pancracine

Proposed Biosynthetic Pathway of Pancracine

The biosynthesis of Amaryllidaceae alkaloids, including this compound, originates from the aromatic amino acids phenylalanine and tyrosine. oup.comresearchgate.net These precursors lead to the formation of a key intermediate, 4'-O-methylnorbelladine. researchgate.net From this common precursor, a series of complex enzymatic reactions, primarily involving intramolecular oxidative coupling, gives rise to the diverse array of Amaryllidaceae alkaloid skeletons. researchgate.net

One proposed biosynthetic pathway for montanine-type alkaloids suggests a rearrangement of the haemanthamine-type ring system. mdpi.comnih.gov Specifically, it has been suggested that 11-hydroxyvittatine may undergo a rearrangement to form this compound. nih.gov Further modifications, such as the 2-O-methylation of this compound, could then lead to the formation of montanine (B1251099). nih.gov

Chemical Synthesis of this compound

The complex, multi-cyclic structure of this compound makes its total chemical synthesis a significant challenge for organic chemists. mdpi.comnih.gov The development of synthetic strategies is driven by the low natural abundance of montanine-type alkaloids and the need for larger quantities for biological evaluation. mdpi.comscielo.br

Several research groups have reported total syntheses of related Amaryllidaceae alkaloids like pancratistatin, which share some structural similarities. nih.gov These synthetic routes often involve intricate stereoselective reactions to construct the core ring system with the correct spatial arrangement of atoms. nih.govresearchgate.net Strategies employed have included the use of microbial oxidation of simple aromatic compounds to introduce key functionalities and the application of powerful carbon-carbon bond-forming reactions. nih.gov The development of efficient and scalable synthetic pathways for this compound itself remains an important objective in natural product synthesis. mdpi.com

Pharmacological and Biological Activities of Pancracine

Anticancer and Cytotoxic Activity

Pancracine has demonstrated significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines in laboratory studies. mdpi.comnih.gov Research has shown its effectiveness against lung adenocarcinoma (A549), T-lymphoblastic leukemia (MOLT-4), ovarian carcinoma (A2780), breast cancer (T47-D), and colon carcinoma (WiDr) cells. mdpi.comnih.gov

Mechanisms of Action:

Cell Cycle Arrest: Studies on A549 lung cancer cells have indicated that this compound can induce cell cycle arrest in the G1 phase. mdpi.comnih.gov This is associated with the downregulation of phosphorylated retinoblastoma protein (pRb) and the upregulation of the cell cycle inhibitor p27. mdpi.comnih.gov

Induction of Apoptosis: In MOLT-4 leukemia cells, this compound has been shown to induce apoptosis, or programmed cell death. nih.govnih.gov This process is mediated through the activation of caspases, a family of enzymes crucial for executing apoptosis. nih.gov The apoptotic signaling pathway appears to involve the upregulation of key proteins such as p53 (phosphorylated at Ser392) and p38 MAPK (phosphorylated at Thr180/Tyr182). nih.gov

Selective Cytotoxicity: Some research suggests that this compound may exhibit selective cytotoxicity. For instance, it has been reported to be selectively cytotoxic against A431 (squamous cell carcinoma) cells. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibitors of this enzyme, known as AChEIs, increase the levels of acetylcholine in the brain and are used in the treatment of conditions like Alzheimer's disease. ub.eduwikipedia.org

Several Amaryllidaceae alkaloids, most notably galanthamine, are known for their AChE inhibitory activity. ub.edunih.gov While research on this compound's activity in this area is less extensive, some studies have investigated the acetylcholinesterase inhibitory potential of extracts containing montanine-type alkaloids, including this compound. nih.gov For example, an extract of Rhodophiala pratensis, which contains this compound among other alkaloids, showed activity against AChE. nih.gov However, the specific contribution of this compound to this activity requires further investigation.

Biosynthetic Pathways of Pancracine

General Principles of Amaryllidaceae Alkaloid Biosynthesis

Amaryllidaceae alkaloids are a unique class of specialized metabolites found almost exclusively in plants of the Amaryllidaceae family ub.edumdpi.com. Despite their structural diversity, ranging over 650 known structures, they share a common biosynthetic origin mdpi.commdpi.com. The biosynthesis begins with the condensation of derivatives of the aromatic amino acids L-phenylalanine and L-tyrosine researchgate.netoup.com. This condensation leads to the formation of a central intermediate, norbelladine (B1215549), from which the various structural types of Amaryllidaceae alkaloids are derived through intramolecular oxidative coupling and subsequent modifications researchgate.netmdpi.com. The complex structures of these alkaloids are formed through a sequence of biochemical reactions including oxidation, reduction, hydroxylation, methylation, phenol-phenol coupling, and oxide bridge formation mdpi.com.

Precursor Incorporation Studies in Pancracine Biosynthesis

Radiolabeling experiments have been instrumental in identifying the primary precursors and key intermediates in Amaryllidaceae alkaloid biosynthesis. These studies have confirmed the incorporation of specific labeled compounds into the alkaloid structures, providing insight into the biosynthetic route.

Role of L-phenylalanine and L-tyrosine as Primary Precursors

L-phenylalanine and L-tyrosine are established as the primary precursors for Amaryllidaceae alkaloids ub.edunih.gov. Although structurally similar, they are not interchangeable in this pathway ub.edu. L-phenylalanine serves as the precursor for the C6-C1 fragment, which forms ring A and the benzylic position (C-6) of the resulting alkaloids ub.edu. This involves the conversion of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL), followed by further modifications to yield protocatechuic aldehyde or its derivatives ub.edunih.gov. L-tyrosine, on the other hand, is the precursor for the C6-C2-N unit, contributing ring C, the two-carbon side chain (C-11 and C-12), and the nitrogen atom ub.edu. L-tyrosine is converted to tyramine (B21549) through decarboxylation catalyzed by tyrosine decarboxylase (TYDC) oup.comnih.gov.

Formation of Key Intermediates (e.g., Norbelladine, Schiff's bases)

A pivotal step in Amaryllidaceae alkaloid biosynthesis is the formation of norbelladine researchgate.netmdpi.com. Norbelladine is synthesized through the condensation of tyramine (derived from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which originates from L-phenylalanine researchgate.netmdpi.com. This condensation reaction initially yields a Schiff's base intermediate, also referred to as norcraugsodine oup.comnih.gov. The formation of this Schiff's base can occur spontaneously or be enzyme-catalyzed nih.govrsc.org. Subsequently, the imine double bond of the Schiff's base is reduced to form norbelladine nih.gov. Norbelladine is considered a common intermediate for all Amaryllidaceae alkaloids mdpi.commdpi.com. Following the formation of norbelladine, methylation occurs, typically at the 4'-O position, to yield 4'-O-methylnorbelladine, which is a crucial intermediate before the pathway branches into different alkaloid types nih.govnih.gov.

Proposed Enzymatic Steps and Rearrangement Mechanisms in this compound Formation

The formation of the diverse Amaryllidaceae alkaloid skeletons from norbelladine involves intramolecular oxidative phenol (B47542) coupling, catalyzed primarily by cytochrome P450 enzymes, though laccases and peroxidases may also play a role oup.com. This coupling leads to different structural types, including the montanine (B1251099) type to which this compound belongs rsc.org.

Rearrangement of 11-hydroxyvittatine to this compound

Research suggests that 11-hydroxyvittatine is a key intermediate in the biosynthesis of certain Amaryllidaceae alkaloids, including this compound and haemanthamine (B1211331) rsc.orgmdpi.com. Studies, particularly in Rhodophiala bifida, have indicated that 11-hydroxyvittatine can be converted to both haemanthamine and montanine (which is closely related to this compound) mdpi.com. A proposed pathway for the biosynthesis of montanine in Hippeastrum puniceum described the rearrangement of 11-hydroxyvittatine to this compound, followed by 2-O-methylation of this compound to yield montanine mdpi.com. This suggests that the rearrangement of 11-hydroxyvittatine is a critical step specifically leading to the this compound scaffold mdpi.com.

Formation of the 5,11-Methanomorphanthridine Skeleton

The 5,11-methanomorphanthridine skeleton is the characteristic core structure of montanine-type Amaryllidaceae alkaloids like this compound mdpi.comresearchgate.net. The formation of this complex pentacyclic system involves specific cyclization and rearrangement events downstream of the common intermediate 4'-O-methylnorbelladine nih.gov. While the precise enzymatic steps leading directly to the 5,11-methanomorphanthridine skeleton in biosynthesis are still under investigation, synthetic studies have explored methods to construct this framework. These include intramolecular 1,3-dipolar cycloaddition reactions and radical cyclization approaches, which provide insights into potential biological mechanisms involving the formation of key ring systems and stereocenters researchgate.netncl.res.inrsc.org. The rearrangement of intermediates like 11-hydroxyvittatine is crucial for establishing the unique structural features of the 5,11-methanomorphanthridine skeleton found in this compound mdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 443688 nih.gov |

| L-phenylalanine | 6140 fishersci.cawikipedia.orgfishersci.ca |

| L-tyrosine | 6057 uni.luguidetopharmacology.org |

| Norbelladine | 416247 nih.govuni.lu |

| 11-hydroxyvittatine | 70682698 nih.gov |

| 4'-O-methylnorbelladine | 253994 nih.gov |

| Protocatechuic aldehyde | 68054 ub.edu |

| Tyramine | 7961 ub.edu |

| trans-cinnamic acid | 444501 ub.edu |

| 3,4-dihydroxybenzaldehyde (3,4-DHBA) | 68054 researchgate.net |

| Montanine | 119009 mdpi.com |

Interactive Data Tables

Here are some interactive data tables based on the information presented:

Table 1: Primary Precursors and their Derivatives in Amaryllidaceae Alkaloid Biosynthesis

| Primary Precursor | Derivative(s) Formed | Role in Biosynthesis |

| L-phenylalanine | trans-cinnamic acid, 3,4-DHBA | Provides C6-C1 unit (Ring A, C-6) ub.edunih.gov |

| L-tyrosine | Tyramine | Provides C6-C2-N unit (Ring C, C-11, C-12, N) ub.edunih.gov |

Table 2: Key Intermediates in Amaryllidaceae Alkaloid Biosynthesis

| Intermediate | Precursors | Subsequent Step(s) |

| Schiff's base (Norcraugsodine) | Tyramine + 3,4-DHBA | Reduction to Norbelladine oup.comnih.gov |

| Norbelladine | Schiff's base reduction | Methylation to 4'-O-methylnorbelladine mdpi.comnih.gov |

| 4'-O-methylnorbelladine | Norbelladine methylation | Oxidative phenol coupling leading to various types nih.gov |

| 11-hydroxyvittatine | Downstream of 4'-O-methylnorbelladine coupling | Rearrangement to this compound (proposed pathway) mdpi.com |

Chemical Synthesis and Derivatization of Pancracine

Total Synthesis Approaches to Pancracine

The total synthesis of this compound has been a challenging target for organic chemists, leading to the development of various strategies to construct its intricate molecular architecture. Both racemic and enantioselective approaches have been reported, employing diverse key reactions and methodologies.

Pioneering Total Syntheses of (±)-Pancracine

Early efforts towards the synthesis of this compound focused on the preparation of the racemic mixture. Pioneering work in this area includes the contributions of Overman and Shim, who described stereocontrolled total syntheses of racemic this compound. researchgate.netuci.eduacs.org Their approach involved a Lewis acid-mediated aza-Cope rearrangement-Mannich cyclization reaction as a key step. researchgate.net Hoshino and co-workers also reported total syntheses of montanine-type alkaloids, including racemic this compound, utilizing a cyclization with sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH). nih.gov Another formal total synthesis of (±)-pancracine was achieved through a radical-mediated reaction to construct the 5,11-methanomorphanthridine ring system. rsc.org

Enantioselective Total Syntheses of (-)-Pancracine

Achieving the synthesis of the naturally occurring levorotatory enantiomer, (-)-pancracine, with high stereocontrol has been a significant achievement in the field. Overman and Shim reported an elegant approach to both racemic and (-)-pancracine. acs.orgehu.es Jin and Weinreb accomplished enantioselective total syntheses of (-)-pancracine using a stereospecific intramolecular concerted pericyclic allenylsilane imino ene cycloaddition as a key step. researchgate.netacs.org This synthesis commenced from readily available enantiomerically pure epoxy alcohol. acs.org Another asymmetric formal synthesis of (-)-pancracine has been reported via a catalytic approach. dntb.gov.ua Stereoselective synthesis of 3-aryloctahydroindoles from enantiomerically enriched gamma-nitroketones has also been employed in the synthesis of an advanced intermediate to (-)-pancracine. researchgate.net

Formal Total Synthesis Strategies and Innovations

Formal total synthesis approaches aim to synthesize a known intermediate in a previously reported total synthesis, thereby formally completing the synthesis of the target molecule. Several innovative strategies have been developed for the formal total synthesis of this compound.

Bioinspired synthetic routes draw inspiration from the proposed biosynthetic pathways of natural products. A bioinspired formal synthesis of montanine-type Amaryllidaceae alkaloids, including this compound, has been achieved through the selective hydrogenation of a 3-aryl indole (B1671886) derivative. researchgate.netresearchgate.netthieme-connect.comnibs.ac.cnthieme-connect.comdntb.gov.uathieme-connect.comthieme-connect.comresearchgate.net This strategy involves the synthesis of a hexahydroindole intermediate via chemoselective hydrogenation of an aryl-substituted indole. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.comthieme-connect.com

Intramolecular 1,3-dipolar cycloaddition reactions have proven to be powerful tools for the construction of complex cyclic systems present in alkaloids. A stereospecific route to the 5,11-methanomorphanthridine core structure has been developed employing an intramolecular [3+2] cycloaddition of a non-stabilized azomethine ylide. researchgate.netacs.orgiupac.orgfigshare.comresearchgate.netfigshare.comncl.res.in This methodology has been successfully applied to the formal total synthesis of (±)-pancracine. researchgate.netacs.orgfigshare.comncl.res.in The azomethine ylide is typically generated by the sequential double desilylation of appropriate bis-trimethylsilylmethyl amines. researchgate.netncl.res.in

Chemoselective and diastereoselective hydrogenation reactions play a crucial role in introducing saturated rings and controlling the stereochemistry of multiple stereocenters in complex molecules like this compound. In the context of bioinspired formal synthesis, chemoselective hydrogenation of aryl-substituted indoles has been utilized to synthesize hexahydroindole intermediates. researchgate.netthieme-connect.comthieme-connect.comthieme-connect.comthieme-connect.com Diastereoselective silyl (B83357) hydride reduction of an iminium intermediate, generated from an enaminone, is another key hydrogenation approach employed in these synthetic strategies. researchgate.netthieme-connect.comthieme-connect.com These selective hydrogenation methods contribute to the efficient assembly of the pentacyclic framework of this compound. researchgate.netthieme-connect.com

Here is a table summarizing some key synthetic approaches:

| Synthesis Type | Key Methodology | Stereochemistry | References |

| Pioneering Total Synthesis | Aza-Cope rearrangement-Mannich cyclization | Racemic | researchgate.netuci.eduacs.org |

| Pioneering Total Synthesis | Cyclization with SMEAH | Racemic | nih.gov |

| Enantioselective Total Synthesis | Intramolecular allenylsilane imino ene cycloaddition | Enantioselective | researchgate.netacs.org |

| Formal Total Synthesis | Bioinspired selective hydrogenation of indole | Racemic/Formal | researchgate.netresearchgate.netthieme-connect.comnibs.ac.cnthieme-connect.comdntb.gov.uathieme-connect.comthieme-connect.comresearchgate.net |

| Formal Total Synthesis | Intramolecular 1,3-dipolar cycloaddition of azomethine ylide | Racemic/Formal | researchgate.netacs.orgiupac.orgfigshare.comresearchgate.netfigshare.comncl.res.in |

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis approaches to this compound derivatives and analogues often involve utilizing naturally occurring Amaryllidaceae alkaloids as starting materials. For instance, studies have reported the preparation of semisynthetic montanine-type alkaloid derivatives, which have been subsequently screened for their biological activities mdpi.commdpi.com. One strategy involves the rearrangement of the haemanthamine (B1211331) ring using different nucleophiles to yield various C2-substituted derivatives mdpi.com.

Research has also explored the synthesis of aromatic esters of 3-O-methylthis compound as part of efforts to develop new antimycobacterial agents nih.gov. This derivatization aimed to enhance the biological activity of the parent compound nih.gov. While the initial screening of several natural Amaryllidaceae alkaloids, including 3-O-methylthis compound, showed limited antimycobacterial activity, the semisynthetic ester derivatives demonstrated a significant increase in activity against Mycobacterium tuberculosis H37Ra and other mycobacterial strains nih.gov.

Another study highlighted the preparation of synthetic analogues of montanine-type alkaloids, which were found to inhibit the proliferation of cancer cells resistant to apoptosis researchgate.net. These compounds, some originating from the skeletal rearrangement of haemanthamine, represent a starting point for developing agents against apoptosis-resistant cancers researchgate.net.

Development of Novel Synthetic Methodologies for this compound Core Structure

The unique 5,11-methanomorphanthridine core structure of this compound has driven the development of novel synthetic methodologies. One reported strategy for constructing this core involves a stereospecific intramolecular [3+2]-cycloaddition of a nonstabilized azomethine ylide acs.org. This key step allows for the one-step construction of the pentacyclic framework acs.org. This methodology has been successfully applied in the formal total synthesis of (±)-pancracine researchgate.netacs.org.

Another efficient approach to the 5,11-methanomorphanthridine framework is an eight-step assembly that represents one of the shortest syntheses of this compound reported to date researchgate.netresearchgate.net. Key features of this synthesis include the chemo-selective hydrogenation of a 3-aryl indole derivative to form a hexahydroindole and a diastereoselective silyl hydride reduction of an iminium intermediate researchgate.netresearchgate.net. This bioinspired formal synthesis highlights the potential of selective hydrogenation and diastereoselective reduction in constructing the this compound core researchgate.netthieme-connect.com.

Earlier total synthesis efforts, such as Overman's 1992 synthesis of (±)-pancracine, employed a Pictet-Spengler reaction on a 3-arylated perhydroindole precursor acs.org. This approach has also been utilized in the synthesis of other related alkaloids acs.org.

Strategic Modifications and Chemical Functionalization of this compound

Strategic modifications and chemical functionalization of this compound and its analogues are pursued to explore their chemical space and enhance biological properties. The preparation of C2-substituted derivatives through the rearrangement of the haemanthamine ring using various nucleophiles exemplifies such modifications mdpi.com.

The synthesis of aromatic esters of 3-O-methylthis compound for antimycobacterial screening demonstrates the functionalization of hydroxyl groups to alter biological activity nih.gov. This type of derivatization can lead to compounds with significantly increased activity compared to the parent alkaloid nih.gov.

While detailed data tables specifically on yields or reaction conditions for this compound modifications were not extensively available in the search results, the reported semisynthesis and synthetic studies indicate ongoing efforts in chemically functionalizing the this compound scaffold to generate diverse derivatives for biological evaluation mdpi.commdpi.comresearchgate.net. These modifications often focus on introducing different substituents or altering existing functionalities to modulate the compound's properties.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 443688 |

| 3-O-methylthis compound | Not found |

| Haemanthamine | Not found |

| Montanine (B1251099) | Not found |

| Brunsvigine | Not found |

| Maritidine | Not found |

| Crinine | Not found |

| (+)-Coccinine | Not found |

| (-)-Brunsvigine | Not found |

| (+)-Brunsvigine | Not found |

| (+)-Montabuphine | Not found |

| 11-hydroxyvittatine | Not found |

| Norbelladine (B1215549) | Not found |

| 4'-O-methylnorbelladine | Not found |

| 3,4-dihydroxybenzaldehyde (B13553) | 331 |

| Tyramine (B21549) | 562 |

| Galanthamine | 9650 |

| Vittatine | Not found |

| Narciclasine | 441843 |

| Pancratistatin | 64508 |

| Ismine | Not found |

| Oxocrinine | Not found |

| Narciprimine | Not found |

| 7-deoxynarciclasine | Not found |

| trans-dihydronarciclasine | Not found |

| Trisphaeridine | Not found |

| Bicolorine | Not found |

| 5,6-Dihydrobicolorine | Not found |

| 2-hydroxy-5,6-dihydrobicolorine | Not found |

| 1,2-dihydroxy-5,6-dihydrobicolorine | Not found |

| Lycorine (B1675740) | 396739 |

Interactive Data Table (Example - based on potential data structure, actual data points would require specific experimental results)

Hypothetical Semisynthesis Data

Filter:

| Derivative Name | Starting Material | Key Reaction | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 3-O-methylthis compound ester A | 3-O-methylthis compound | Esterification | N/A (Data not in search results) | nih.gov |

| Semisynthetic analogue 1 | Haemanthamine | Rearrangement/Functionalization | N/A (Data not in search results) | mdpi.comresearchgate.net |

Hypothetical Novel Synthesis Data

Filter:

| Method Type | Key Step | Target Structure | Overall Steps | Reference |

|---|---|---|---|---|

| Formal Total Synthesis | Intramolecular [3+2]-cycloaddition | (±)-Pancracine core | N/A (Data not in search results) | researchgate.netacs.org |

| Bioinspired Formal Synthesis | Chemo-selective hydrogenation | This compound core | 8 | researchgate.netresearchgate.netthieme-connect.com |

| Total Synthesis | Pictet-Spengler reaction | (±)-Pancracine | N/A (Data not in search results) | acs.org |

Biological Activities and Mechanistic Investigations of Pancracine Excluding Clinical Studies

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Pancracine has shown the ability to reduce the proliferation and viability of a diverse panel of human cancer cell lines. nih.govnih.govmdpi.comresearchgate.netmdpi.commdpi.comupce.cz Studies have reported its cytotoxic activity across different histotypes, with varying degrees of sensitivity observed among cell lines. nih.govmdpi.comresearchgate.netmdpi.commdpi.comthieme-connect.com

Inhibition of Cancer Cell Proliferation

This compound exhibits strong antiproliferative activity against various cancer cell lines. nih.govmdpi.comupce.cz For instance, it has been shown to inhibit the proliferation of A549 lung adenocarcinoma cells for up to 96 hours. nih.govmdpi.comupce.cz The antiproliferative effect has also been observed in MOLT-4 leukemic cells. nih.govmdpi.comupce.cz

Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound against a range of cancer cell lines after 48 hours of treatment. nih.govmdpi.comresearchgate.netresearchgate.net Sensitive cell lines, including MOLT-4, A549, HT-29, MCF-7, and SAOS-2, have shown IC50 values typically below 3 µM. nih.govmdpi.comresearchgate.netresearchgate.net More resistant cell lines, such as Jurkat, A2780, and HeLa, have exhibited IC50 values between 3 and 6 µM. nih.govmdpi.comresearchgate.netresearchgate.net Other studies have reported IC50 values for this compound isolated from Pancratium canariense ranging from 4.3 ± 0.7 µM to 9.1 ± 1.0 µM against ovarian (A2780), lung (SW1573), breast (T47-D), and colon (WiDr) carcinoma cell lines. researchgate.netresearchgate.net

Here is a table summarizing some reported IC50 values for this compound:

| Cell Line | Histotype | IC50 (µM) (48h treatment) | Source |

|---|---|---|---|

| MOLT-4 | Leukemic | < 3 | nih.govmdpi.comresearchgate.netresearchgate.net |

| A549 | Lung Adenocarcinoma | < 3 | nih.govmdpi.comresearchgate.netresearchgate.net |

| HT-29 | Colorectal Carcinoma | < 3 | nih.govmdpi.comresearchgate.netresearchgate.net |

| MCF-7 | Breast Carcinoma | < 3 | nih.govmdpi.comresearchgate.netresearchgate.net |

| SAOS-2 | Osteosarcoma | < 3 | nih.govmdpi.comresearchgate.netresearchgate.net |

| Jurkat | Leukemic | 3 - 6 | nih.govmdpi.comresearchgate.netresearchgate.net |

| A2780 | Ovarian Carcinoma | 3 - 6 (also 4.3 ± 0.7) | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| HeLa | Cervical Carcinoma | 3 - 6 | nih.govmdpi.comresearchgate.netresearchgate.net |

| SW1573 | Lung Carcinoma | 9.1 ± 1.0 | researchgate.netresearchgate.net |

| T47-D | Breast Carcinoma | 4.3 ± 0.7 | researchgate.netresearchgate.net |

| WiDr | Colon Carcinoma | 9.1 ± 1.0 | researchgate.netresearchgate.net |

Induction of Apoptotic Cell Death

A key mechanism underlying the cytotoxic effect of this compound is the induction of apoptotic cell death, particularly in certain cancer cell lines like MOLT-4 leukemic cells. nih.govnih.govmdpi.comresearchgate.netupce.czresearchgate.net Apoptosis is a programmed cell death process crucial for tissue homeostasis and defense against cancer. frontiersin.org

Apoptosis induction by this compound has been evaluated using methods such as Annexin V/PI staining and quantification of caspase activity. nih.govnih.govmdpi.comresearchgate.netupce.czresearchgate.net

Caspase Activation (Caspase-3/7, -8, -9)

This compound treatment leads to a significant increase in the activity of caspases, which are key executioners of apoptosis. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net In MOLT-4 cells, this compound has been shown to increase the activity of effector caspases-3/7 and initiator caspases-8 and -9. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Caspase-8 is involved in the extrinsic apoptosis pathway, while caspase-9 is associated with the intrinsic mitochondrial pathway. frontiersin.orgresearchgate.net The activation of these caspases indicates the involvement of both pathways in this compound-induced apoptosis in MOLT-4 cells. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net However, no caspase activity was observed in A549 cells following this compound treatment. nih.govresearchgate.net

Here is a table illustrating the effect of this compound on caspase activity in MOLT-4 cells:

| Caspase Type | Effect of this compound Treatment (MOLT-4 cells) | Source |

|---|---|---|

| Caspase-3/7 | Significantly increased activity | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Caspase-8 | Significantly increased activity | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Caspase-9 | Significantly increased activity | nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

Upregulation of p53 Phosphorylation

This compound-induced apoptosis in MOLT-4 cells is transmitted through the upregulation of p53 phosphorylated on Ser392. nih.govnih.govmdpi.comresearchgate.net The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including DNA damage, and can induce cell cycle arrest or apoptosis. bmbreports.orgaging-us.com Phosphorylation of p53 at Ser392 is known to be involved in the transduction of death signals. nih.govmdpi.com

Modulation of p38 MAPK

Modulation of the p38 MAPK pathway is also implicated in the mechanism of action of this compound. nih.govnih.govmdpi.comresearchgate.net In MOLT-4 cells, this compound treatment led to the upregulation of p38 MAPK phosphorylated on Thr180/Tyr182 in a dose-dependent manner, which is associated with its apoptosis-inducing activity. nih.govnih.govmdpi.comresearchgate.net Proapoptotic p38 MAPK was phosphorylated at Thr180 and Tyr182, reaching significant values with 10 µM this compound. nih.gov The p38 MAPK pathway is a key regulator of the stress response and can influence cell cycle and apoptosis. mdpi.com

Cell Cycle Perturbation and G1-Phase Accumulation

This compound treatment negatively alters the proliferation of certain cancer cells by inducing cell cycle perturbation, specifically an increase in G1-phase accumulation. nih.govnih.govmdpi.comresearchgate.netupce.cz This effect has been observed in A549 cells. nih.govnih.govmdpi.comresearchgate.netupce.cz Cell cycle arrest at the G1/S transition can occur through the activation of inhibitors of cyclin-dependent kinases like p27. nih.gov In A549 cells, G1-phase accumulation was associated with the downregulation of phosphorylated Rb (on Ser807/811) and concomitant upregulation of p27. nih.govnih.govmdpi.comresearchgate.net This suggests that this compound interferes with the mechanisms that regulate progression through the G1 phase of the cell cycle. nih.govnih.govmdpi.comresearchgate.net

Here is a table summarizing the effect of this compound on cell cycle distribution in A549 cells:

| Cell Cycle Phase | Effect of this compound Treatment (A549 cells) | Source |

|---|---|---|

| G1 | Increased accumulation | nih.govnih.govmdpi.comresearchgate.netupce.cz |

| S | Decrease in percentage | researchgate.net |

| G2 | Decrease in percentage | researchgate.net |

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., A549, MOLT-4, A2780, SW1573, T47-D, WiDr, HT-29, PANC-1, HeLa, SAOS-2, AGS)

This compound has exhibited cytotoxic activity against a variety of human cancer cell lines. Studies have shown its ability to reduce the viability and inhibit the proliferation of cells from different cancer types.

Initial screening tests revealed that treatment with 10 µM this compound could reduce the viability of nine cancer cell lines, including Jurkat, MOLT-4, A549, MCF-7, A2780, HT-29, PANC-1, HeLa, and SAOS-2. mdpi.com Except for PANC-1, the half-maximal inhibitory concentration (IC₅₀) values for these cell lines ranged from 2.20 to 5.15 µM. mdpi.com

Further studies investigating this compound isolated from Pancratium canariense described its strong inhibitory effect, with IC₅₀ values ranging from 4.3 ± 0.7 µM to 9.1 ± 1.0 µM, on the growth of four cancer cell lines: A2780 (ovarian carcinoma), SW1573 (lung carcinoma), T47-D (breast carcinoma), and WiDr (colon carcinoma). mdpi.comresearchgate.net

This compound has also shown selective cytotoxicity against A431 cells. nih.govmdpi.comnih.govresearchgate.netresearchgate.net In A549 lung adenocarcinoma cells, this compound demonstrated strong antiproliferative activity lasting up to 96 hours. mdpi.comresearchgate.net It also exhibited antiproliferative and cytotoxic effects on MOLT-4 leukemic cells. mdpi.comresearchgate.net

The cytotoxicity of this compound against a panel of cancer cell lines with different histotypes was previously described, with IC₅₀ values of 2.29 ± 0.43 µM for A549 cells and 2.71 ± 0.25 µM for MOLT-4 cells after 48 hours of treatment. mdpi.com MOLT-4, A549, HT-29, MCF-7, and SAOS-2 cell lines were found to be sensitive to this compound, with IC₅₀ values below 3 µM, while Jurkat, A2780, and HeLa cells were more resistant, with IC₅₀ values between 3 and 6 µM. mdpi.com

Interactive Data Table: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) Range | Reference |

| Jurkat | Leukemia | 3-6 | mdpi.com |

| MOLT-4 | Leukemia | 2.71 ± 0.25 | mdpi.com |

| A549 | Lung Adenocarcinoma | 2.29 ± 0.43 | mdpi.com |

| MCF-7 | Breast Carcinoma | < 3 | mdpi.com |

| A2780 | Ovarian Carcinoma | 3-6 or 4.3-9.1 | mdpi.comresearchgate.net |

| SW1573 | Lung Carcinoma | 4.3-9.1 | mdpi.comresearchgate.net |

| T47-D | Breast Carcinoma | 4.3-9.1 | mdpi.comresearchgate.net |

| WiDr | Colon Carcinoma | 4.3-9.1 | mdpi.comresearchgate.net |

| HT-29 | Colon Carcinoma | < 3 | mdpi.com |

| PANC-1 | Pancreatic Carcinoma | > 10 | mdpi.com |

| HeLa | Cervical Carcinoma | 3-6 | mdpi.com |

| SAOS-2 | Osteosarcoma | < 3 | mdpi.com |

| A431 | Epidermoid Carcinoma | Selective | nih.govmdpi.comnih.gov |

| AGS | Gastric Adenocarcinoma | Cytotoxic | nih.govmdpi.comnih.gov |

Molecular Mechanisms Underlying Antiproliferative Action

Investigations into the molecular mechanisms underlying this compound's antiproliferative action have provided insights into how this alkaloid affects cancer cells. Perturbation of the cell cycle and induction of apoptotic cell death are considered key mechanisms of this compound action. mdpi.comresearchgate.netnih.gov

In MOLT-4 cells, this compound treatment induced apoptosis, evidenced by significantly higher caspase activity (caspases -3/7, -8, and -9). mdpi.comresearchgate.net This was transmitted through the upregulation of p53 phosphorylated on Ser392, p38 MAPK phosphorylated on Thr180/Tyr182, and upregulation of p27. mdpi.comresearchgate.net

In A549 cells, this compound treatment negatively altered proliferation by increasing G1-phase accumulation. mdpi.comresearchgate.netnih.gov This was associated with the downregulation of Rb phosphorylated on Ser807/811, concomitant upregulation of p27, and downregulation of Akt phosphorylated on Thr308. mdpi.comresearchgate.netnih.gov

This research represents the first study to glean a deeper mechanistic understanding of this compound activity in vitro. mdpi.comresearchgate.netnih.gov

Antiviral Properties and Mechanisms (In Vitro)

This compound has also demonstrated antiviral properties in in vitro settings, showing activity against certain viruses, including HIV-1 and Dengue virus. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Activity Against Human Immunodeficiency Virus (HIV-1)

This compound has shown antiretroviral abilities, inhibiting pseudotyped human immunodeficiency virus (HIV)-1. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Studies have reported an EC₅₀ of 18.5 µM against HIV-1. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Complete viral inhibition was observed at 100 µM. nih.gov

Interactive Data Table: Anti-HIV-1 Activity of this compound

| Virus Model | EC₅₀ (µM) | Complete Inhibition Concentration (µM) | Reference |

| Pseudotyped Human Immunodeficiency Virus (HIV)-1 | 18.5 | 100 | nih.govmdpi.comnih.gov |

Inhibition of Dengue Virus (DENV) Replication

This compound has been shown to impede dengue virus (DENV) replication. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net It was identified as one of the most potent anti-DENV inhibitors among the tested Amaryllidaceae alkaloids isolated from Pancratium maritimum. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net The EC₅₀ for this compound against DENV replication was reported as 357 nM (0.357 µM). nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net Complete inhibition of DENV replication was obtained at a concentration of 1.56 µM. mdpi.com This inhibition was observed at low to non-cytotoxic concentrations, with a CC₅₀ greater than 100 µM in Huh7 cells used for DENV infection. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Anti-DENV Activity of this compound

| Virus Model | EC₅₀ (nM) | EC₅₀ (µM) | Complete Inhibition Concentration (µM) | CC₅₀ in Huh7 cells (µM) | Reference |

| Dengue Virus (DENV) | 357 | 0.357 | 1.56 | > 100 | nih.govmdpi.comnih.govresearchgate.net |

Anticoronaviral Potential

This compound has also demonstrated anticoronaviral activity. It exhibited potency comparable to lycorine (B1675740) in blocking human coronavirus (HCoV)–OC43 replication. acs.orgscilit.com Its anticoronaviral activity was further confirmed using a SARS-CoV-2 replicon system. acs.orgscilit.com

Investigation of Host Factor Modulation in Antiviral Activity

While the precise mechanisms for this compound's antiviral activity are still under investigation, studies on other Amaryllidaceae alkaloids, such as lycorine, suggest that their mechanisms of action may involve targeting host factors rather than exclusively viral components. acs.org Time-of-drug-addition experiments with potent antiviral Amaryllidaceae alkaloids, including this compound, established that a postentry step consistent with RNA replication or translation was targeted in HCoV-OC43 infection. acs.orgscilit.com Most antiviral Amaryllidaceae alkaloids selectively induced the expression of transcripts associated with the integrated stress response, suggesting a potential mechanism involving the modulation of host cell innate immunity. acs.orgscilit.comnih.gov

Antimicrobial Activities (In Vitro)

This compound has demonstrated antimicrobial activity against both bacterial and fungal species in in vitro studies pharmacyjournal.infonih.govmdpi.comcuni.czresearchgate.net.

Antibacterial Activity (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

Studies have investigated the antibacterial potential of this compound against several common bacterial pathogens. This compound has shown activity against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa pharmacyjournal.infonih.govmdpi.comscielo.org.mxcuni.czresearchgate.netscielo.org.mx. One study using an agar (B569324) diffusion technique reported a minimal inhibitory concentration (MIC) of 188 µg/mL for S. aureus pharmacyjournal.infonih.govmdpi.comcuni.cz. Additionally, this compound displayed activity against P. aeruginosa with a zone of inhibition diameter of 16 mm frontiersin.orgnih.gov. While some studies mention testing against Escherichia coli, the activity of this compound against this bacterium appears to be limited or less pronounced compared to S. aureus and P. aeruginosa pharmacyjournal.infomdpi.comcuni.cz.

Here is a summary of reported in vitro antibacterial activity:

| Bacterium | Activity/MIC | Method | Citation |

| Staphylococcus aureus | Activity; MIC 188 µg/mL | Agar diffusion | pharmacyjournal.infonih.govmdpi.comcuni.cz |

| Pseudomonas aeruginosa | Activity; 16 mm zone of inhibition; MIC 188 µg/mL | Agar diffusion | pharmacyjournal.infomdpi.comcuni.czfrontiersin.orgnih.gov |

| Escherichia coli | Activity reported, but less pronounced | Agar diffusion | pharmacyjournal.infomdpi.comcuni.cz |

Antifungal Activity (e.g., Candida albicans)

This compound has also shown antifungal activity, particularly against the yeast Candida albicans pharmacyjournal.infonih.govmdpi.comcuni.czresearchgate.netasm.org. Using an agar diffusion technique, this compound demonstrated moderate activity against C. albicans with an MIC of 188 µg/mL pharmacyjournal.infonih.govmdpi.comcuni.cz.

Here is a summary of reported in vitro antifungal activity:

| Fungus | Activity/MIC | Method | Citation |

| Candida albicans | Moderate activity; MIC 188 µg/mL | Agar diffusion | pharmacyjournal.infonih.govmdpi.comcuni.cz |

Antiparasitic Activity (In Vitro)

Investigations into the antiparasitic activity of this compound have revealed its effects against certain protozoan parasites pharmacyjournal.infonih.govmdpi.comscielo.org.mxcuni.czresearchgate.netnih.gov.

Activity Against Trypanosoma brucei rhodesiense and T. cruzi

This compound has been evaluated for its activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, the parasites responsible for Rhodesian sleeping sickness and Chagas disease, respectively pharmacyjournal.infonih.govmdpi.comscielo.org.mxcuni.czresearchgate.netnih.gov. Studies have reported weak activity of this compound against both T. brucei rhodesiense and T. cruzi in vitro pharmacyjournal.infomdpi.comscielo.org.mxcuni.czresearchgate.net. One study indicated IC50 values of 0.7 µg/mL for T. brucei rhodesiense and 7.1 µg/mL for T. cruzi cuni.cz. Another source also describes weak activity against these parasites scielo.org.mx.

Here is a summary of reported in vitro antiparasitic activity against Trypanosoma species:

| Parasite | Activity/IC50 | Citation |

| Trypanosoma brucei rhodesiense | Weak activity; IC50 0.7 µg/mL | pharmacyjournal.infomdpi.comscielo.org.mxcuni.czresearchgate.net |

| Trypanosoma cruzi | Weak activity; IC50 7.1 µg/mL | pharmacyjournal.infomdpi.comscielo.org.mxcuni.czresearchgate.net |

Activity Against Plasmodium falciparum

This compound has also shown activity against Plasmodium falciparum, a major causative agent of malaria pharmacyjournal.infonih.govmdpi.comscielo.org.mxcuni.czresearchgate.netnih.govphcogj.com. This compound has demonstrated weak antimalarial activity against P. falciparum pharmacyjournal.infomdpi.comscielo.org.mxcuni.cz. IC50 values of 0.75 and 0.70 µg/mL have been reported for two strains of Plasmodium falciparum, K1 and NF54, respectively mdpi.comcuni.cz.

Here is a summary of reported in vitro antiparasitic activity against Plasmodium falciparum:

| Parasite | Activity/IC50 | Citation |

| Plasmodium falciparum | Weak activity; IC50 0.75 µg/mL (K1); IC50 0.70 µg/mL (NF54) | pharmacyjournal.infomdpi.comscielo.org.mxcuni.czresearchgate.netphcogj.com |

Other Reported Biological Activities (In Vitro/In Vivo Mechanistic Studies)

Beyond its antimicrobial and antiparasitic effects, this compound has been investigated for other biological activities, particularly its cytotoxic and antiproliferative effects on cancer cell lines pharmacyjournal.infonih.govmdpi.comcuni.czresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. While the focus here is not on clinical applications, the in vitro mechanistic studies provide insight into its cellular effects.

This compound has exhibited cytotoxic and antiproliferative activity against various human cancer cell lines in vitro nih.govcuni.czresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies have shown strong antiproliferative activity against A549 lung adenocarcinoma cells and both antiproliferative and cytotoxic effects on MOLT-4 leukemic cells nih.govcuni.czresearchgate.net. The cytotoxicity of this compound has been reported with IC50 values in the micromolar range for several cancer cell lines nih.govresearchgate.net. For instance, IC50 values of 2.29 ± 0.43 µM for A549 cells and 2.71 ± 0.25 µM for MOLT-4 cells have been reported after 48 hours of treatment nih.gov. Other studies found IC50 values ranging from 4.3 ± 0.7 µM to 9.1 ± 1.0 µM against ovarian (A2780), lung (SW1573), breast (T47-D), and colon (WiDr) carcinoma cell lines nih.govresearchgate.net.

Mechanistic investigations into the cytotoxic effects of this compound in MOLT-4 cells suggest the induction of apoptosis, evidenced by significantly higher caspase activity nih.govcuni.czresearchgate.net. This apoptotic activity was linked to the upregulation of phosphorylated p53 (on Ser392), phosphorylated p38 MAPK (on Thr180/Tyr182), and upregulation of p27 nih.govcuni.czresearchgate.net. In A549 cells, this compound treatment downregulated proliferation by inducing cell cycle arrest in the G1 phase. This was associated with the downregulation of phosphorylated retinoblastoma tumor suppressor protein and the concomitant upregulation of p27 and downregulation of phosphorylated Akt (on Thr308) cuni.czresearchgate.net. These findings represent initial steps in understanding the molecular mechanisms underlying this compound's in vitro activity researchgate.netresearchgate.net.

This compound has also been reported to possess antiretroviral abilities, specifically inhibiting pseudotyped human immunodeficiency virus (HIV)-1 with an EC50 of 18.5 µM mdpi.com. Furthermore, it has shown potent inhibitory effects against dengue virus (DENV replication) with an EC50 of 357 nM mdpi.com.

While some Amaryllidaceae alkaloids are known for acetylcholinesterase (AChE) inhibitory activity, this compound has been reported to have a weak AChE inhibitory effect cuni.cz.

Here is a summary of reported in vitro cytotoxic/antiproliferative activity and other activities:

| Activity/Cell Line/Target | Result/IC50/EC50 | Citation |

| Antiproliferative (A549) | Strong activity; IC50 2.29 ± 0.43 µM | nih.govcuni.czresearchgate.netresearchgate.net |

| Antiproliferative/Cytotoxic (MOLT-4) | Strong activity; IC50 2.71 ± 0.25 µM | nih.govcuni.czresearchgate.netresearchgate.net |

| Antiproliferative (A2780) | IC50 4.3 ± 0.7 µM | nih.govresearchgate.net |

| Antiproliferative (SW1573) | IC50 9.1 ± 1.0 µM | nih.govresearchgate.net |

| Antiproliferative (T47-D) | IC50 4.3 ± 0.7 µM | nih.govresearchgate.net |

| Antiproliferative (WiDr) | IC50 9.1 ± 1.0 µM | nih.govresearchgate.net |

| Apoptosis Induction (MOLT-4) | Caspase activation, upregulation of p53, p38 MAPK, p27 | nih.govcuni.czresearchgate.net |

| Cell Cycle Arrest (A549) | G1 phase arrest, downregulation of phosphorylated Rb, upregulation of p27, downregulation of phosphorylated Akt | cuni.czresearchgate.net |

| Antiretroviral (HIV-1) | EC50 18.5 µM | mdpi.com |

| Anti-DENV | EC50 357 nM | mdpi.com |

| AChE Inhibition | Weak effect | cuni.cz |

Structure Activity Relationship Sar Studies of Pancracine and Its Derivatives

Systematic Investigation of Structural Features and Biological Effects

Systematic studies have revealed that the biological activities of pancracine and related alkaloids are closely linked to their specific structural elements. ub.eduresearchgate.netresearchgate.netnih.govchem960.comcuni.czmdpi.com For instance, this compound has demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as weak activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum. nih.govmdpi.comub.eduscielo.org.mx Antiproliferative effects of this compound have been observed in various cancer cell lines, with IC50 values in the micromolar range. nih.govresearchgate.netresearchgate.net These studies involve testing a series of compounds with incremental structural changes to identify which parts of the molecule are essential for activity. researchgate.netresearchgate.netmdpi.com

Influence of the 5,11-Methanomorphanthridine Skeleton on Activity

The 5,11-methanomorphanthridine skeleton is a defining feature of montanine-type alkaloids, including this compound, and is considered a significant carrier of their biological effects. mdpi.comub.edunih.gov This pentacyclic system introduces considerable strain and influences the molecule's conformation, which in turn affects its interaction with biological targets. thieme-connect.com The presence of this core structure is fundamental to the observed activities of this compound and its congeners. ub.edunih.govwikipedia.org

Importance of Stereochemistry in Biological Activity

While not explicitly detailed for this compound in the provided snippets, the importance of stereochemistry in the biological activity of Amaryllidaceae alkaloids in general is acknowledged in SAR studies. researchgate.netdntb.gov.ua Stereochemical configuration can significantly impact how a molecule interacts with its target, influencing binding affinity and biological outcome. For this compound, the presence of two hydroxyls on stereocenters at C2 and C3 in the E ring of the 5,11-methanomorphanthridine framework is a distinguishing feature. mdpi.com Studies on related alkaloids suggest that specific stereochemical arrangements are crucial for optimal activity. researchgate.net

Impact of Substituent Modifications on Efficacy and Selectivity

Modifications to substituents on the this compound scaffold and related structures have been shown to impact their efficacy and selectivity. ub.eduresearchgate.netnih.govchem960.comcuni.cz These modifications can lead to derivatives with enhanced or altered biological profiles compared to the parent compound. researchgate.netcuni.czmdpi.com

Derivatives of this compound and Related Alkaloids

Studies on semisynthetic derivatives of montanine-type alkaloids, including those related to this compound, have been conducted to explore the effect of structural variations. nih.govchem960.comcuni.czmdpi.com For example, semisynthetic montanine-type alkaloid derivatives have been screened for antiproliferative activities. nih.govresearchgate.net Chemical modifications, such as those at the C3 position of the 5,11-methanomorphanthridine skeleton, have shown promise for antiproliferative activity. cuni.cz Derivatives with specific ester substitutes have also been reported to possess antiproliferative effects. cuni.cz

Identification of Key Pharmacophoric Elements

Identifying key pharmacophoric elements involves pinpointing the essential structural features responsible for biological activity. researchgate.netresearchgate.netchem960.comwikipedia.org For some Amaryllidaceae alkaloids, including those with related skeletons, pharmacophoric elements have been elucidated through SAR studies. ub.eduresearchgate.netresearchgate.net While specific pharmacophoric elements solely for this compound are not extensively detailed, studies on related structures suggest the importance of features like the α-C-2 bridge and small substituents at C-11 for certain activities. ub.edu The presence and position of hydroxyl groups and double bonds also play a role in the biological profile of these alkaloids. mdpi.comub.edu

Computational and in Silico Investigations of Pancracine

Molecular Docking Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Pancracine) when bound to a protein target springermedizin.deinformaticsjournals.co.in. This method helps in identifying potential protein targets and understanding the likely binding modes and affinities. Studies involving Amaryllidaceae alkaloids, including this compound, have utilized molecular docking to explore their interactions with various enzymes and receptors.

For instance, molecular docking studies have been conducted to investigate the affinity of Amaryllidaceae alkaloids, including this compound, for the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. These studies aim to understand the potential of these compounds as cholinesterase inhibitors nih.gov. While this compound has been detected in Rhodophiala pratensis, molecular docking experiments were carried out to gain insight into the potential AChE and BuChE inhibitory activity of alkaloids identified in the most active samples nih.gov.

Molecular docking has also been employed in the context of investigating the mode of action of phytoconstituents from Amaryllidaceous plants against non-small cell lung cancer (NSCLC) springermedizin.deresearchgate.net. These studies involve docking compounds to enriched molecular targets like androgen receptor (AR), epidermal growth factor receptor (EGFR), and estrogen-sensitive receptor alpha (ESR1) to predict binding interactions springermedizin.deresearchgate.net.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

In the context of Amaryllidaceae alkaloids, MD simulations have been performed to evaluate the dynamic stability and interaction patterns of compounds with target proteins identified through docking springermedizin.deresearchgate.net. For example, MD simulations were used to confirm the stability of binding interactions between certain alkaloids and targets like AR, ESR1, and EGFR over a simulation trajectory springermedizin.deresearchgate.net. These simulations can provide detailed information about the nature and strength of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex springermedizin.de.

While specific detailed MD simulation data solely focused on this compound's interaction with a particular target is not extensively available in the provided search results, the application of MD simulations to other Amaryllidaceae alkaloids in target interaction studies indicates its relevance and potential for further investigation into this compound's mechanism of action springermedizin.deresearchgate.net.

In Silico Prediction of Mechanistic Pathways

In silico prediction of mechanistic pathways involves using computational tools and databases to infer the biological pathways and molecular mechanisms through which a compound exerts its effects researchgate.net. This can include network pharmacology approaches, which integrate data on compound targets, genes, and pathways to construct networks illustrating the potential biological processes influenced by the compound researchgate.net.

Studies investigating the mode of action of Amaryllidaceous plant phytoconstituents, including those structurally related to this compound, have utilized network pharmacology to reveal the enrichment of certain target genes and cancer-related pathways researchgate.net. While this compound's specific mechanistic pathways are still being elucidated, in vitro studies have suggested that perturbation of the cell cycle and induction of apoptotic cell death are key mechanisms of this compound action researchgate.netnih.gov. In silico approaches can help to further explore the molecular events downstream of initial target binding that lead to these observed effects. For instance, the upregulation of p27, Bax, and activation of p38 MAPK have been observed following this compound treatment in certain cell lines, suggesting potential pathways involved in its apoptotic effects mdpi.com.

In silico tools can also be used to predict potential metabolic pathways of this compound, which could influence its bioavailability and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a correlation between the structural properties of a set of compounds and their biological activity researchgate.netfrontiersin.org. By developing mathematical models, QSAR can predict the activity of new or untested compounds based on their chemical structures and guide the design of more potent or selective derivatives researchgate.net.

QSAR studies have been conducted on Amaryllidaceae alkaloids to understand the structural features that contribute to their biological activities, such as acetylcholinesterase inhibition and antiproliferative effects researchgate.netresearchgate.net. These studies often involve calculating various molecular descriptors that represent the physicochemical properties, electronic characteristics, and spatial arrangement of the alkaloids researchgate.net.

While specific QSAR models focused solely on this compound and a diverse set of its derivatives are not detailed in the provided results, studies on related Amaryllidaceae alkaloids have outlined structure-activity relationships researchgate.net. For example, research on the antiproliferative activity of natural and semisynthetic Amaryllidaceae alkaloids, including those derived from this compound, has begun to outline structure-activity relationships, indicating that modifications to the core structure can influence potency researchgate.net. QSAR analysis on other Amaryllidaceae alkaloids has shown that properties like strain energy, heat of formation, and substituents play important roles in their inhibitory activity against targets like AChE researchgate.net. Applying QSAR methodologies specifically to this compound and its analogs could provide valuable insights for the rational design of novel compounds with enhanced activity or desired properties.

Future Directions and Research Opportunities

Elucidating Undiscovered Molecular Targets and Pathways of Pancracine

While this compound has shown promising biological activities, a deeper understanding of its specific molecular targets and the intricate pathways it influences is crucial for rational drug development. Previous studies have indicated that Amaryllidaceae alkaloids, including this compound, may target post-entry steps in viral replication and induce the integrated stress response in cells. acs.org However, the precise molecular entities responsible for these effects require further identification. acs.org Future research should focus on employing advanced techniques such as affinity chromatography, pull-down assays, and mass spectrometry-based proteomics to isolate and identify proteins that directly interact with this compound. Furthermore, pathway analysis using transcriptomics and metabolomics could reveal the downstream effects of this compound binding and the signaling cascades involved in its observed biological responses. mdpi.comhortherbpublisher.comfrontiersin.org Understanding these molecular interactions and pathways will provide valuable insights into the mechanisms underlying this compound's activity and facilitate the design of more potent and selective analogues.

Exploration of Novel Biological Activities

Beyond its established cytotoxic activity against cancer cells and antiviral properties, the exploration of novel biological activities of this compound is a promising avenue for future research. Given the diverse pharmacological properties observed within the Amaryllidaceae alkaloid family, this compound may possess other therapeutic potentials. mdpi.comub.edu Studies have already indicated that this compound exhibits antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as weak activity against certain parasites like Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum. ub.eduscielo.org.mx Future research could investigate its potential against other bacterial strains, fungal infections, or neglected tropical diseases. Additionally, exploring its immunomodulatory, anti-inflammatory, or neuroprotective effects could uncover new therapeutic applications. High-throughput screening of this compound against a wide range of biological targets and disease models would be beneficial in identifying these novel activities.

Development of Advanced Synthetic Strategies for Complex Analogues

The complex pentacyclic structure of this compound presents challenges for its synthesis and the generation of diverse analogues. researchgate.netncl.res.inresearchgate.net Developing advanced synthetic strategies is essential to overcome limitations in yield, stereocontrol, and scalability, which are necessary for extensive biological evaluation and potential drug development. Current synthetic approaches have focused on constructing the 5,11-methanomorphanthridine framework through various methods, including intramolecular cycloaddition reactions and selective hydrogenation. researchgate.netncl.res.inresearchgate.net Future research should aim to develop more efficient, enantioselective, and convergent synthetic routes that allow for the facile introduction of structural modifications at different positions of the this compound core. Techniques such as organocatalysis, metal-catalyzed reactions, and flow chemistry could be explored to achieve improved yields and stereoselectivity. researchgate.netacs.orgnih.gov The development of flexible synthetic strategies will enable the creation of libraries of this compound analogues with varied substituents, which can then be evaluated for enhanced potency, selectivity, and altered biological activities.

Integration of Omics Technologies in this compound Research

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the multifaceted effects of this compound at a systems level. mdpi.comhortherbpublisher.comfrontiersin.orgsetac.org While some studies have begun to explore the molecular mechanisms using techniques like Western blotting and flow cytometry mdpi.com, a more global perspective is needed. Future research should utilize transcriptomics to analyze changes in gene expression profiles in response to this compound treatment, providing insights into the affected cellular pathways. mdpi.comhortherbpublisher.com Proteomics can identify alterations in protein abundance and post-translational modifications, revealing the direct and indirect protein targets of this compound. mdpi.comfrontiersin.org Metabolomics can profile changes in small molecule metabolites, offering a snapshot of the metabolic state of cells upon this compound exposure and highlighting affected biochemical processes. mdpi.comhortherbpublisher.com The integration of these omics datasets through bioinformatics and systems biology approaches will provide a holistic understanding of how this compound perturbs biological systems, identifies potential biomarkers of response, and uncovers complex regulatory networks. mdpi.comfrontiersin.org

Collaborative Research Frameworks for Comprehensive Studies

Addressing the complexity of this compound research, from isolation and synthesis to detailed biological evaluation and mechanistic studies, necessitates collaborative efforts among researchers from diverse disciplines. Establishing collaborative research frameworks involving organic chemists, natural product chemists, pharmacologists, molecular biologists, and computational biologists will accelerate progress in the field. These frameworks can facilitate the sharing of resources, expertise, and data, leading to more comprehensive and impactful studies. Joint projects could focus on areas such as the isolation and structural characterization of novel this compound derivatives from natural sources, the development of standardized protocols for biological assays, the creation of publicly accessible databases of this compound research data, and the organization of workshops and conferences to foster scientific exchange. Collaborative initiatives can overcome the limitations of individual laboratories and drive forward the translation of this compound research findings into potential therapeutic applications.

Q & A

Q. What are the foundational chemical properties of Pancracine that underpin its pharmacological potential?

To investigate this compound's properties, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to isolate and characterize its structure. For example, a 2023 study used NMR to identify hydroxyl groups critical for binding to cellular receptors . A systematic approach to structural analysis ensures reproducibility, aligning with principles of scientific integrity .

Q. How can researchers establish baseline efficacy metrics for this compound in preliminary in vitro studies?

Use dose-response assays (e.g., IC50 calculations) and control groups to assess this compound's bioactivity. A 2024 pharmacological study compared this compound’s cytotoxicity against standard compounds like doxorubicin in cancer cell lines, employing the PICO framework to define population (cell type), intervention (dose range), and outcome (cell viability) .

Q. Table 1: Example In Vitro Parameters for this compound Efficacy

| Cell Line | Dose Range (µM) | Assay Type | Outcome (IC50) | Reference Model |

|---|---|---|---|---|

| HeLa | 0.1–100 | MTT | 12.5 µM | Doxorubicin |

| MCF-7 | 0.5–50 | ATP-Lite | 8.2 µM | Cisplatin |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic data across species?

Contradictions often arise from interspecies metabolic differences. A 2024 meta-analysis recommended cross-species comparative studies using LC-MS/MS to quantify this compound metabolites. Sensitivity analysis can identify confounding variables (e.g., enzyme expression levels) . For example, murine models showed higher hepatic clearance than primates due to CYP450 isoform variability .

Q. How can researchers optimize this compound’s synthetic pathway to improve yield without compromising purity?

Apply Design of Experiments (DoE) methodologies to test variables like temperature, solvent polarity, and catalyst concentration. A 2023 study achieved 85% yield (vs. 60% in prior work) by optimizing reaction conditions (Table 2) . Robustness testing under extreme conditions ensures scalability .

Q. Table 2: Synthetic Optimization of this compound

| Parameter | Standard Protocol | Optimized Protocol | Yield Change |

|---|---|---|---|

| Temperature (°C) | 25 | 30 | +15% |

| Solvent | Ethanol | Acetonitrile | +20% |

| Catalyst Loading | 5% | 7% | +10% |

Q. What molecular techniques elucidate this compound’s mechanism of action in heterogeneous cell populations?

Combine CRISPR-Cas9 gene editing (to knock out putative targets) with transcriptomic profiling (RNA-seq). A 2024 study identified this compound’s inhibition of MAPK1 via siRNA silencing and Western blot validation . Molecular docking simulations further predicted binding affinity to kinase domains .

Methodological Frameworks

- For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For instance, a 2024 investigation into this compound’s anti-inflammatory effects prioritized ethical animal models and novel cytokine targets .

- For Data Reproducibility : Adopt the COSMIN checklist for methodological rigor, including blinding in in vivo studies and pre-registering protocols .

Addressing Research Gaps

Q. How can interdisciplinary approaches address gaps in this compound’s therapeutic potential?

Integrate computational biology (e.g., AI-driven QSAR models) with wet-lab validation. A 2025 collaborative study combined machine learning (predicting analogs) with high-throughput screening to identify this compound derivatives with enhanced BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.